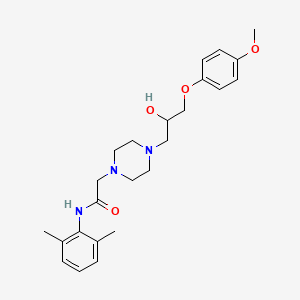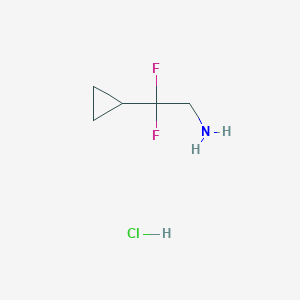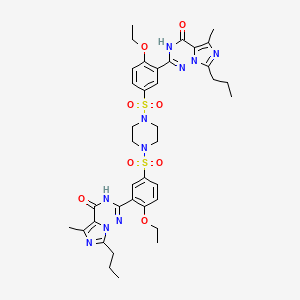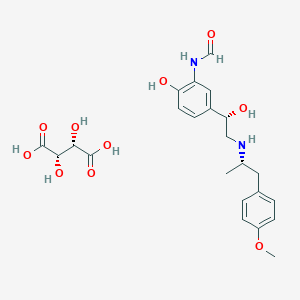
p-Ranolazine
Descripción general
Descripción
p-Ranolazine: is a piperazine derivative used primarily as an anti-anginal medication. It is chemically defined as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide . This compound is known for its ability to treat chronic angina by improving blood flow to help the heart work more efficiently .
Mecanismo De Acción
Target of Action
p-Ranolazine, also known as Ranolazine, is primarily targeted towards the late sodium current (INa) in cardiac cells . This current plays a crucial role in the regulation of the heart’s electrical activity and contractility .
Mode of Action
Ranolazine selectively inhibits the late sodium current in cardiac cells . This inhibition reduces the influx of sodium ions during the plateau phase of the cardiac action potential . It also inhibits the delayed rectifying potassium current (IKr) and the L-type calcium channel current (ICa,L) at slightly higher concentrations . The net effect of ranolazine on action potential duration is a balance between the effects of rectifier potassium current and late sodium current .
Biochemical Pathways
The inhibition of the late sodium current by ranolazine reduces the sodium-calcium exchange in cardiac cells . This leads to a decrease in intracellular calcium concentration, which is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .
Pharmacokinetics
Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The absolute bioavailability of ranolazine ranges from 35% to 50% . The elimination half-life of ranolazine is 1.4–1.9 hours . Ranolazine is a weak inhibitor of CYP3A, and increases the area under the curve (AUC) and maximum concentration (Cmax) for simvastatin, its metabolites, and HMG-CoA reductase inhibitor activity less than 2-fold .
Result of Action
The primary result of ranolazine’s action is the relief of symptoms associated with chronic angina . By reducing intracellular calcium concentration, ranolazine decreases left ventricular tension, thereby reducing myocardial oxygen demand and alleviating angina symptoms .
Action Environment
The efficacy of ranolazine can be influenced by various environmental factors. For instance, the presence of liver dysfunction can increase the drug’s effect on the QT interval, making it contraindicated in persons with mild to severe liver disease . Furthermore, the presence of other drugs metabolized by CYP3A can affect the pharmacokinetics of ranolazine .
Análisis Bioquímico
Biochemical Properties
p-Ranolazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the late sodium current (INa) in cardiac cells, which leads to a reduction in intracellular calcium levels . This interaction helps to decrease the tension in the heart wall and reduce oxygen requirements. This compound also interacts with voltage-gated sodium channels, thereby modulating their activity and contributing to its anti-anginal effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce intracellular calcium overload, which is critical in preventing ischemia-induced damage in cardiac cells . Additionally, this compound affects the function of various cell types by modulating ion channel activity, which can influence cellular excitability and contractility .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the late phase of the inward sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium influx through the sodium-calcium exchanger . By lowering intracellular calcium levels, this compound reduces myocardial wall tension and oxygen consumption. It also has effects on potassium ion channels, further contributing to its anti-ischemic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces myocardial ischemia and improves cardiac function without significant adverse effects . At higher doses, this compound can cause toxicity, including effects on liver and kidney function . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to interact with organic cation transporters, which facilitate its uptake into cardiac cells . This compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and accumulation in target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm of cardiac cells, where it exerts its effects on ion channels and intracellular calcium levels . It does not have specific targeting signals or post-translational modifications that direct it to particular organelles, but its activity is closely associated with the cellular membrane and ion channel complexes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Ranolazine involves multiple steps, starting with the preparation of piperazine derivatives. One common method includes the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for purification and quality control. The process ensures that the final product meets the required pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: p-Ranolazine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like .
Reduction: Common reducing agents include .
Substitution: This involves replacing one functional group with another, often using halogenating agents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
p-Ranolazine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying piperazine derivatives.
Biology: Investigated for its effects on cellular ion channels.
Comparación Con Compuestos Similares
Amiodarone: Used for its antiarrhythmic properties but has a higher risk of Torsades de Pointes compared to p-Ranolazine.
Ivabradine: Another anti-anginal agent but works by reducing heart rate rather than affecting ion channels.
Uniqueness: this compound is unique in its multi-channel blocking effects, which include inhibition of the late sodium current and other ionic currents like the hERG/Ikr potassium current. This multi-faceted mechanism contributes to its antiarrhythmic properties and makes it a versatile agent in treating various cardiovascular conditions .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-5-4-6-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-9-7-21(30-3)8-10-22/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRVPHYZFCHTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393717-45-7 | |
| Record name | p-Ranolazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE77Y772YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
